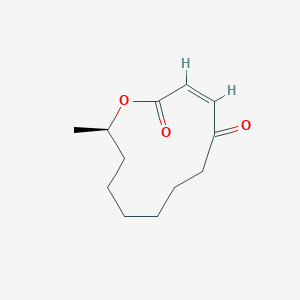
Patulolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Patulolide B is a natural product found in Penicillium urticae and Penicillium griseofulvum with data available.
Aplicaciones Científicas De Investigación
Synthesis of Patulolide B
The synthesis of this compound has been a subject of interest due to its complex structure, which presents challenges in achieving efficient synthesis routes. Notable methods include:
- Total Synthesis : The total synthesis of this compound has been achieved through various synthetic strategies that involve multiple steps to construct its macrolide framework. Research has demonstrated enantiospecific routes leading to both Patulolide A and B, highlighting the importance of asymmetric synthesis in producing these compounds .
- Wittig Reaction : The Wittig reaction has been employed effectively in the total synthesis of natural products, including macrolides like this compound. This reaction facilitates the formation of alkenes from aldehydes or ketones, which is crucial for constructing the compound's carbon skeleton .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological research:
- Antibiotic Properties : Studies have indicated that this compound possesses antibiotic properties, making it a potential treatment option for bacterial infections. Its mechanism involves inhibiting bacterial growth, which is critical in addressing antibiotic resistance issues .
- Antitumor Activity : Preliminary investigations suggest that this compound may exhibit antitumor effects, with research focusing on its ability to inhibit cancer cell proliferation. The compound's mechanism of action in cancer therapy is an area ripe for exploration .
Case Studies and Research Findings
Several case studies have documented the applications and effects of this compound:
Propiedades
Número CAS |
103729-43-7 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1 |
Clave InChI |
XETYGXGLGYXEIT-HSTULFTRSA-N |
SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
SMILES isomérico |
C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1 |
SMILES canónico |
CC1CCCCCCC(=O)C=CC(=O)O1 |
Sinónimos |
patulolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















